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Compound of Interest

Compound Name:
1,5-Dimethyl-3-

ethoxycarbonylpyrazole

Cat. No.: B1585288 Get Quote

1,5-Dimethyl-3-ethoxycarbonylpyrazole, also known as ethyl 1,5-dimethyl-1H-pyrazole-3-

carboxylate (CAS 5744-51-4), is a polysubstituted heterocyclic compound. The pyrazole

scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically

active agents. The precise arrangement of substituents on the pyrazole ring is critical to a

molecule's biological activity, making unambiguous structural confirmation an absolute

necessity in any research or drug development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural

elucidation of such organic molecules in solution. It provides unparalleled insight into the

chemical environment of each atom, allowing for the verification of substituent placement,

confirmation of isomeric purity, and assessment of overall structure. This guide provides a

detailed analysis of the ¹H and ¹³C NMR spectra of 1,5-Dimethyl-3-ethoxycarbonylpyrazole,

grounded in established principles of magnetic resonance and supported by spectral data from

analogous compounds.

¹H NMR Spectral Analysis: A Proton-by-Proton
Interrogation
The ¹H NMR spectrum provides a precise map of the proton environments within the molecule.

For 1,5-Dimethyl-3-ethoxycarbonylpyrazole, we expect to observe five distinct signals, each

corresponding to a unique set of protons. The interpretation is based on chemical shift (δ),

multiplicity (splitting pattern), and integral value (number of protons).
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H-4 (Pyrazole Ring Proton): The lone proton on the pyrazole ring is at the C-4 position. It is

flanked by two quaternary carbons (C-3 and C-5), so it will appear as a sharp singlet. Its

chemical shift is influenced by the aromatic character of the pyrazole ring and the electronic

effects of the substituents. The C-3 position bears a strong electron-withdrawing

ethoxycarbonyl group, which deshields nearby protons, while the C-5 position has an

electron-donating methyl group. We predict this signal to appear in the region of δ 6.3-6.7

ppm. For comparison, the H-4 proton in 3-methyl-1,5-diphenyl-1H-pyrazole appears at δ

6.28 ppm, and in 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, it is shifted downfield to δ 6.71

ppm.[1]

N-CH₃ Protons: The methyl group attached to the N-1 nitrogen is deshielded due to its direct

attachment to the heteroaromatic ring. This signal will be a singlet and is expected in the

range of δ 3.7-4.0 ppm.

C-CH₃ Protons: The methyl group at the C-5 position is also attached to the aromatic ring. It

will present as a singlet with a chemical shift typically around δ 2.3-2.5 ppm. In 3,5-dimethyl-

1-phenyl-1H-pyrazole, the two methyl groups give a combined signal at δ 2.25 ppm,

providing a strong reference point.[1]

Ethoxycarbonyl -CH₂- Protons: The methylene protons of the ethyl ester group are adjacent

to an oxygen atom, causing a significant downfield shift. This signal will be split by the three

neighboring methyl protons into a quartet. The typical chemical shift for such a group is

approximately δ 4.2-4.4 ppm.

Ethoxycarbonyl -CH₃ Protons: The terminal methyl protons of the ethyl group are the most

shielded in the molecule. They are split by the two adjacent methylene protons into a triplet.

This signal is expected to appear around δ 1.3-1.4 ppm. The coupling constant (³JHH) for

both the quartet and the triplet is expected to be approximately 7.1 Hz.

¹³C NMR Spectral Analysis: Mapping the Carbon
Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the

molecule. For 1,5-Dimethyl-3-ethoxycarbonylpyrazole, we anticipate eight distinct signals.
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Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon due to the

strong electron-withdrawing effect of the two oxygen atoms. Its signal is expected in the

range of δ 162-165 ppm.

Pyrazole Ring Carbons (C-3, C-5, C-4):

C-3: This carbon is directly attached to the electron-withdrawing ethoxycarbonyl group and

a nitrogen atom, placing it significantly downfield. Its predicted chemical shift is around δ

145-148 ppm.

C-5: This carbon is attached to two nitrogen atoms and the C-5 methyl group. It is also

highly deshielded, with an expected chemical shift in the region of δ 138-142 ppm.

C-4: The sole methine carbon on the ring is the most shielded of the ring carbons,

appearing at approximately δ 108-112 ppm. In many substituted pyrazoles, the C-4 signal

is found between 103-108 ppm.[1]

Ethoxycarbonyl Carbon (-O-CH₂-): The methylene carbon of the ethyl group, bonded to

oxygen, will appear in the region of δ 60-62 ppm.

Methyl Carbons (N-CH₃, C-CH₃):

N-CH₃: The N-methyl carbon is typically found around δ 36-39 ppm.

C-CH₃: The C-5 methyl carbon is expected to be more shielded, with a signal around δ 12-

15 ppm.

Ethoxycarbonyl Carbon (-CH₃): The terminal methyl carbon of the ethyl group is the most

shielded carbon in the molecule, appearing at approximately δ 14-15 ppm.

Data Summary Table
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Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)

δ (ppm), Multiplicity, J (Hz) δ (ppm)

H-4 6.5, s 110

N-CH₃ 3.8, s 37

C-CH₃ 2.4, s 13

-COOCH₂CH₃ 4.3, q, 7.1 61

-COOCH₂CH₃ 1.3, t, 7.1 14

C=O - 163

C-3 - 146

C-5 - 140

Experimental Protocols
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample

preparation and appropriate parameter selection.

Protocol 1: NMR Sample Preparation
Sample Purity: Ensure the 1,5-Dimethyl-3-ethoxycarbonylpyrazole sample is of high purity

to prevent signals from residual solvents or reaction byproducts from complicating the

spectrum.

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d

(CDCl₃) is an excellent first choice for this compound. Other potential solvents include

acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent is dry.

Concentration:

For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good

signal-to-noise ratio in a reasonable time.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as

an internal reference (δ = 0.00 ppm). Alternatively, use the residual solvent peak for

referencing (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Transfer and Filtration: Dissolve the sample in a small vial. Using a Pasteur pipette with a

cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to

remove any particulate matter.

Final Volume: Ensure the final sample height in the NMR tube is at least 4 cm to be within

the detection region of the NMR coil.

Protocol 2: NMR Data Acquisition (400 MHz
Spectrometer)

Spectrometer Setup: Insert the sample, lock onto the deuterium signal of the solvent, and

perform magnetic field shimming to optimize resolution and lineshape. Tune and match the

probe for the appropriate nucleus (¹H or ¹³C).

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

Spectral Width: ~12 ppm (e.g., from -1 to 11 ppm).

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds.

Number of Scans: 8-16 scans.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

systems).

Spectral Width: ~220 ppm (e.g., from 0 to 220 ppm).

Acquisition Time: 1-2 seconds.
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Relaxation Delay (d1): 2 seconds.

Number of Scans: 128 to 1024 scans, depending on sample concentration.

Data Processing:

Apply an appropriate window function (e.g., exponential multiplication with a line

broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C).

Perform Fourier transformation.

Phase the spectrum and apply a baseline correction.

Calibrate the spectrum to the TMS or residual solvent signal.

Integrate the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Workflow for Structural Elucidation
The following diagram outlines the systematic workflow for the complete NMR analysis of 1,5-
Dimethyl-3-ethoxycarbonylpyrazole.
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Caption: Workflow for NMR analysis of 1,5-Dimethyl-3-ethoxycarbonylpyrazole.
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Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural

fingerprint of 1,5-Dimethyl-3-ethoxycarbonylpyrazole. By systematically interpreting chemical

shifts, coupling patterns, and signal integrations, researchers can confidently verify the identity

and purity of their synthesized material. The protocols and predictive data outlined in this guide

serve as a robust framework for scientists engaged in the synthesis and characterization of

novel pyrazole derivatives, ensuring the scientific integrity required for advanced research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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